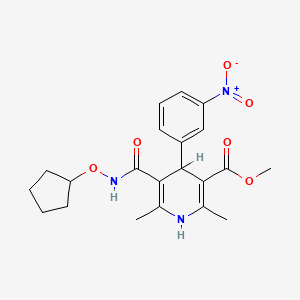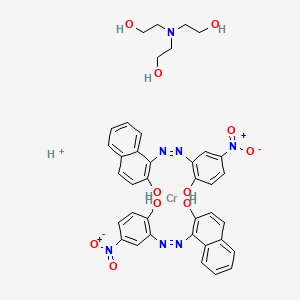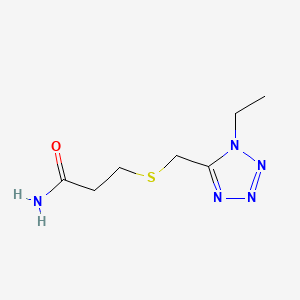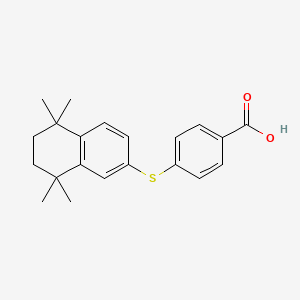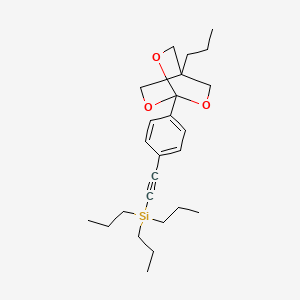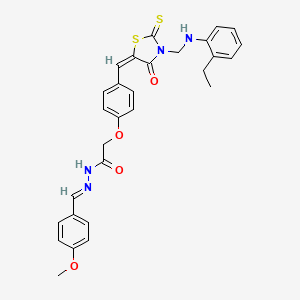
4-Piperidinecarboxaldehyde, 4-phenyl-1-(2-piperidinoethyl)-, dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Piperidinecarboxaldehyde, 4-phenyl-1-(2-piperidinoethyl)-, dihydrochloride is a chemical compound with the molecular formula C19H28N2O.2ClH and a molecular weight of 373.41 This compound is known for its complex structure, which includes a piperidine ring, a phenyl group, and a piperidinoethyl side chain
Métodos De Preparación
The synthesis of 4-Piperidinecarboxaldehyde, 4-phenyl-1-(2-piperidinoethyl)-, dihydrochloride involves several steps. One common method includes the reaction of 4-phenylpiperidine with 2-piperidinoethyl chloride under specific conditions to form the desired product. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine. The product is then purified through recrystallization or chromatography to obtain the dihydrochloride salt .
Análisis De Reacciones Químicas
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride to yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, especially in the presence of strong bases or nucleophiles.
Common reagents used in these reactions include potassium permanganate, chromium trioxide, lithium aluminum hydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
4-Piperidinecarboxaldehyde, 4-phenyl-1-(2-piperidinoethyl)-, dihydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of various chemical products and materials.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. It can modulate the activity of these targets by binding to their active sites or altering their conformation. The exact pathways involved depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar compounds include other piperidine derivatives with phenyl and piperidinoethyl groups. 4-Piperidinecarboxaldehyde, 4-phenyl-1-(2-piperidinoethyl)-, dihydrochloride is unique due to its specific structure and the presence of the dihydrochloride salt. This uniqueness makes it particularly valuable in certain research applications where other compounds may not be as effective.
Propiedades
Número CAS |
95814-65-6 |
|---|---|
Fórmula molecular |
C19H30Cl2N2O |
Peso molecular |
373.4 g/mol |
Nombre IUPAC |
4-phenyl-1-(2-piperidin-1-ylethyl)piperidine-4-carbaldehyde;dihydrochloride |
InChI |
InChI=1S/C19H28N2O.2ClH/c22-17-19(18-7-3-1-4-8-18)9-13-21(14-10-19)16-15-20-11-5-2-6-12-20;;/h1,3-4,7-8,17H,2,5-6,9-16H2;2*1H |
Clave InChI |
QWGGDRRCYQHXPC-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(CC1)CCN2CCC(CC2)(C=O)C3=CC=CC=C3.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


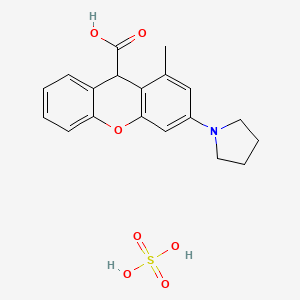


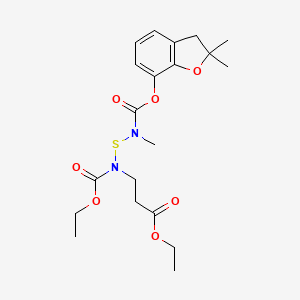



![sodium;(2R,3R)-3-[[4-methyl-1-oxo-1-[4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-yl]pentan-2-yl]carbamoyl]oxirane-2-carboxylate](/img/structure/B15187470.png)
